![molecular formula C26H22N2O4 B2957982 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 897624-58-7](/img/structure/B2957982.png)
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide
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Description
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide, also known as BMQ, is a synthetic compound that has gained significant attention in the field of pharmaceutical research. BMQ belongs to the class of quinolones and has shown promising results in various scientific studies.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide have been explored in various studies. For instance, the one-step synthesis, characterization, and X-ray analysis of similar compounds demonstrate the ability to obtain isomeric compounds through specific reactions, providing insights into their molecular structure and potential applications in material science or pharmaceuticals (L. Lu & Liang‐Nian He, 2012).
Biological Activity
Research into the biological activity of structurally related compounds, such as furoquinolines, has shown promising results in various fields, including pharmacology. These studies have explored the antifertility, analgesic, and anti-inflammatory activities of these compounds, highlighting their potential therapeutic uses (J. Sharada, KumariBhimineni Ratna, & M. Rao, 1987).
Antitumor Activity
Novel series of 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to the compound , have been synthesized and evaluated for their in vitro antitumor activity. Certain derivatives have demonstrated broad spectrum antitumor activity, offering a new avenue for cancer treatment research (Ibrahim A. Al-Suwaidan et al., 2016).
Chemical Synthesis and Drug Development
The development of chemical synthesis methods for related compounds provides a foundation for the creation of novel pharmaceutical agents. For example, the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents showcases the potential of these compounds in drug development and offers insights into their mechanism of action against cancer cells (K. Redda, Madhavi Gangapuram, & Tiffany Ardley, 2010).
properties
IUPAC Name |
2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-17-12-13-22-19(14-17)26(31)20(25(30)18-8-4-3-5-9-18)15-28(22)16-24(29)27-21-10-6-7-11-23(21)32-2/h3-15H,16H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVJXSGBXOCSLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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